molecular formula C13H16N4OS B7585561 Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone

Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone

Cat. No. B7585561
M. Wt: 276.36 g/mol
InChI Key: MKUDFGKCOBTAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. Its unique structure and properties have made it a promising candidate for the development of new drugs and therapies. In

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone has been the focus of scientific research due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it a useful tool for studying various disease processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for viral infections, including HIV and hepatitis C virus. In addition, further studies are needed to determine the optimal dosage and administration of this compound for various disease states. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of even more potent and selective drugs.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone involves the reaction of 2-propyl-1,3-thiazolidin-4-one with 2-chloro-3-nitropyrazine in the presence of a base such as potassium carbonate. The resulting compound is then reduced using a reducing agent such as palladium on carbon to yield the final product.

properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-2-3-10-17(8-9-19-10)13(18)11-12-15-5-7-16(12)6-4-14-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUDFGKCOBTAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1N(CCS1)C(=O)C2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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